tert-Butyl2-fluoro-6-formylbenzoate
Description
tert-Butyl 2-fluoro-6-formylbenzoate is a substituted benzoate ester featuring a tert-butyl ester group, a fluorine atom at the 2-position, and a formyl group (-CHO) at the 6-position of the aromatic ring. The tert-butyl group enhances steric protection, improving the compound's stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl) . The fluorine atom, a strong electron-withdrawing group, influences the electronic properties of the aromatic ring, while the formyl group provides a reactive site for further functionalization, such as nucleophilic additions or condensations. This compound is likely utilized in pharmaceutical and materials chemistry as a synthetic intermediate.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-6-formylbenzoate |
InChI |
InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10-8(7-14)5-4-6-9(10)13/h4-7H,1-3H3 |
InChI Key |
AMYWKUBQEJQHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1F)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl2-fluoro-6-formylbenzoate typically involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the formyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl2-fluoro-6-formylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-Butyl2-fluoro-6-formylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects :
- The formyl group in tert-Butyl 2-fluoro-6-formylbenzoate offers unique reactivity compared to halogens (Cl, Br) or methoxy groups in analogs. For example, the aldehyde can participate in condensation reactions (e.g., forming imines or hydrazones), whereas halogens may undergo nucleophilic substitution .
- Fluorine's electronegativity deactivates the aromatic ring, directing electrophilic substitution to specific positions. Chlorine, while also electron-withdrawing, has weaker deactivation and can act as a leaving group in certain reactions .
- Steric and Stability Considerations: The tert-butyl group in both tert-Butyl 2-fluoro-6-formylbenzoate and its chloro-fluoro analog enhances hydrolytic stability compared to methyl esters (e.g., Methyl 2-amino-5-bromo-4-methoxybenzoate) . Bulkier substituents (e.g., tert-butyl) may hinder reactivity at the ester group but improve shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
